

(S)-1-Boc-2-(aminomethyl)pyrrolidine

physicochemical properties

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Compound of Interest

Compound Name: 2-Boc-aminomethyl-pyrrolidine

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An In-depth Technical Guide on the Physicochemical Properties of (S)-1-Boc-2-(aminomethyl)pyrrolidine

Introduction

(S)-1-Boc-2-(aminomethyl)pyrrolidine, also known by its systematic name tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral building block of significant importance in the realms of organic synthesis and pharmaceutical development.^[1] Its molecular architecture, which features a pyrrolidine ring with a defined (S)-stereochemistry, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex, biologically active molecules. This guide offers a comprehensive examination of its core physicochemical properties, analytical characterization, and handling protocols, tailored for researchers and professionals in drug discovery and chemical synthesis.

Core Physicochemical Properties

The utility of (S)-1-Boc-2-(aminomethyl)pyrrolidine in synthetic chemistry is largely dictated by its distinct physicochemical characteristics. These properties influence its reactivity, solubility, and handling requirements. A summary of these key attributes is presented below.

Property	Value	References
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	200.28 g/mol	[1]
CAS Number	119020-01-8	[1]
Appearance	Clear colorless to light yellow liquid or solid	[1][2]
Boiling Point	98-113 °C at 1 mmHg	[1][3]
Density (Predicted)	1.044 ± 0.06 g/cm ³	[4]
Refractive Index (n _{20/D})	1.467 - 1.471	[1]
Optical Rotation ([α] _{20/D})	-49° (c=1 in Chloroform)	[1]
pKa (Predicted)	9.91 ± 0.29	[4]
Solubility	Miscible with N-methylpyrrolidinone	[2][4]
Partition Coefficient (log Pow)	1.247 (Predicted)	[2]
Storage Conditions	2-8°C, protect from light	[1]

In-Depth Analysis of Physicochemical

Characteristics

Structure, Chirality, and Physical State

The defining feature of this molecule is the stereocenter at the C2 position of the pyrrolidine ring in the (S)-configuration. This chirality is fundamental to its application in asymmetric synthesis, where it serves to introduce a specific stereochemistry into the target molecule, a critical factor for achieving desired pharmacological activity. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic transformations at this position.

There is some discrepancy in the literature regarding its physical state, with some sources describing it as a solid and others as a liquid at room temperature.[1][5][2] This variation may be attributable to differences in purity or the presence of residual solvents. Researchers should be prepared to handle it in either form.[6]

Spectroscopic Profile

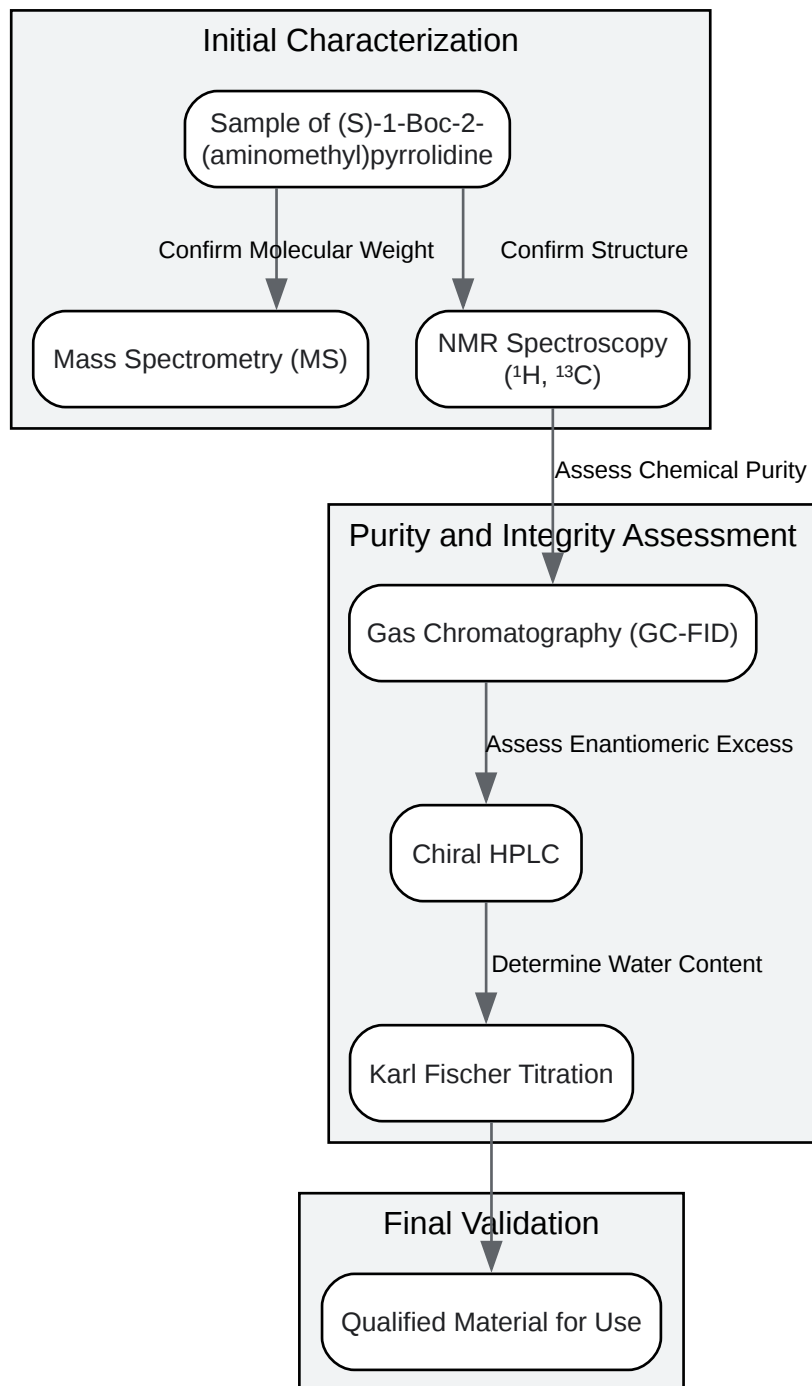
A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

- **¹H NMR Spectroscopy:** While a specific spectrum for the free base is not readily available in the provided search results, the proton NMR spectrum is expected to be consistent with its structure. A reference spectrum is available for the corresponding hydrochloride salt.[7] Key expected signals for the free base would include a multiplet for the proton at the chiral center, distinct signals for the pyrrolidine ring protons, a singlet for the primary amine protons, and a characteristic large singlet for the nine protons of the Boc group.
- **Mass Spectrometry (MS):** Mass spectrometry is a primary technique for confirming the molecular weight of the compound (200.28 g/mol).[1] Fragmentation patterns can also provide further structural information.
- **Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the carbamate of the Boc group, and C-H stretching for the aliphatic portions of the molecule.

Analytical Characterization Workflow

Ensuring the identity, purity, and enantiomeric integrity of (S)-1-Boc-2-(aminomethyl)pyrrolidine is paramount for its successful application. A combination of chromatographic and spectroscopic methods is typically employed.[8]

Figure 1. Analytical Characterization Workflow



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Caption: A logical workflow for the analytical characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This general method can be adapted for the purity analysis of (S)-1-Boc-2-(aminomethyl)pyrrolidine.^[8]

- Instrumentation: Agilent GC/FID 7890 or equivalent.
- Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 μ m.
- Inlet Temperature: 270 °C.
- Detector Temperature: 280 °C.
- Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min, ramped to 3 mL/min.
- Oven Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, and hold at 320 °C.
- Injection: 1 μ L, split injection.
- Analysis: The purity is determined by the area percentage of the main peak corresponding to the compound.

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

Direct chiral HPLC is a precise method for determining the enantiomeric excess.^[8] The following protocol for a structurally similar compound can be adapted.

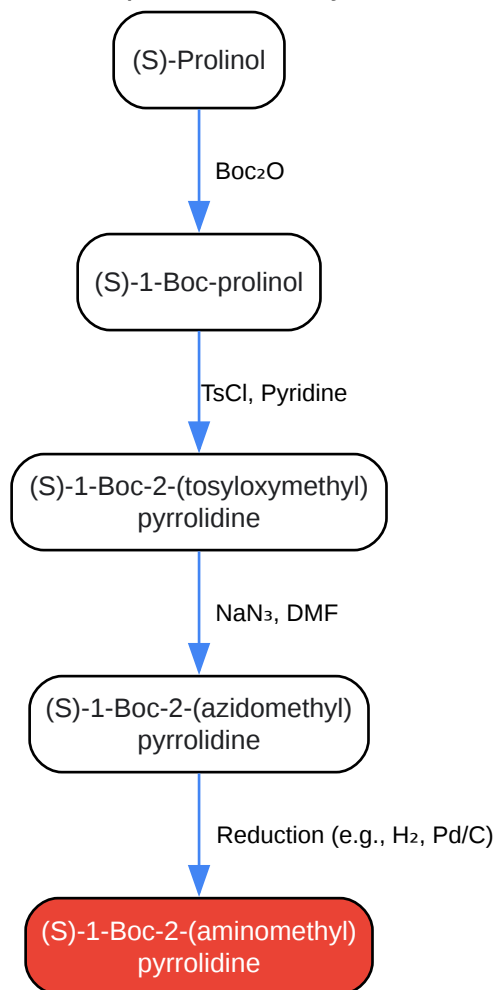
- Derivatization (if necessary): For some chiral columns, derivatization of the primary amine with an agent like 4-nitrobenzoic acid may be required to improve separation and detection.
- Instrumentation: Standard HPLC system with a UV detector.
- Column: A suitable chiral stationary phase, such as Chiralcel OD-H (250 x 4.6 mm).

- Mobile Phase: A mixture of n-hexane and an alcohol like ethanol (e.g., 98:2, v/v) often with a small amount of an amine modifier like triethylamine (0.2%).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at an appropriate wavelength (e.g., 254 nm if derivatized).
- Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and potential (R) enantiomers. An enantiomeric excess of $\geq 97.5\%$ is often required.^[5]

Synthesis Overview

A common and stereospecific synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine starts from the readily available chiral precursor, (S)-prolinol. The process involves protection of the pyrrolidine nitrogen, activation of the primary alcohol, conversion to the amine, and final purification.

Figure 2. Representative Synthetic Pathway



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Caption: A common synthetic route to (S)-1-Boc-2-(aminomethyl)pyrrolidine from (S)-prolinol.

Safety and Handling

(S)-1-Boc-2-(aminomethyl)pyrrolidine is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[6]

Hazard Identification:

- GHS Pictograms: Corrosion, Exclamation Mark[6]
- Signal Word: Danger[6]

- Hazard Statements:

- H302: Harmful if swallowed.[6]
- H314: Causes severe skin burns and eye damage.[6]

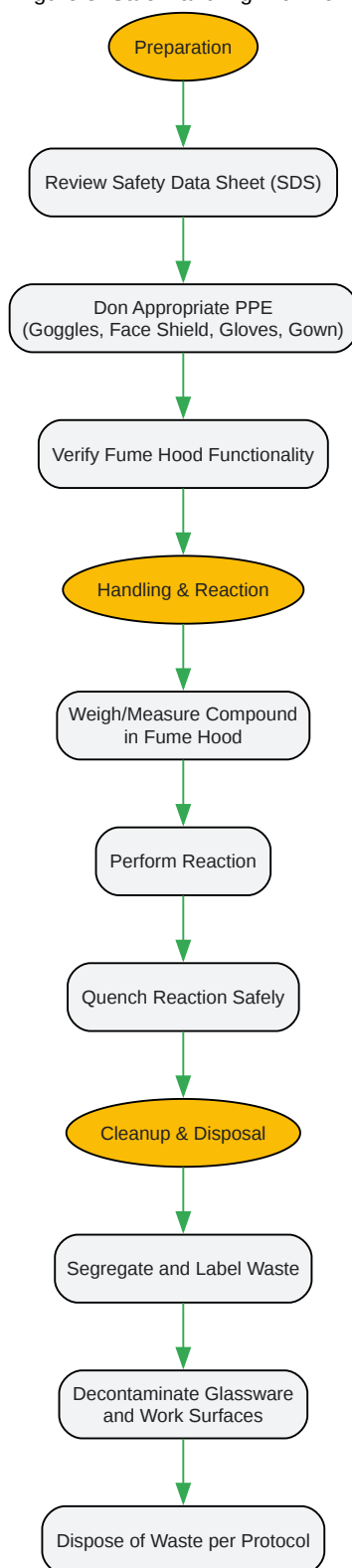
Precautionary Measures:

Code	Prevention	Response	Storage	Disposal
P260	Do not breathe dusts or mists.[6]	P301+P330+P333 1: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]	P405: Store locked up.[2][6]	P501: Dispose of contents/container to an approved waste disposal plant.[6]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[2][6]	P303+P361+P353 3: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]		
P264	Wash hands thoroughly after handling.[6]	P305+P351+P333 8: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]		

First-Aid Procedures: Immediate action is required in case of exposure.[6]

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[6\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[6\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[\[6\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[2\]](#)

Figure 3. Safe Handling Workflow



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Caption: A logical workflow for the safe handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine.

Applications in Research and Development

The unique structural attributes of (S)-1-Boc-2-(aminomethyl)pyrrolidine make it a valuable intermediate in several areas of chemical research:

- **Pharmaceutical Development:** It serves as a key building block in the synthesis of various pharmaceuticals.^[1] For instance, it has been used to create imidazo[1,2-b]pyridazine derivatives as potent IKK β inhibitors and carborane derivatives as potential D2 receptor antagonists.^[9]
- **Peptide Synthesis:** The compound is employed in the synthesis of peptides and other bioactive molecules.^[1]
- **Asymmetric Catalysis:** It has been used to develop pyrrolidine-based resins that act as chiral organocatalysts in asymmetric reactions.^[9]

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